Perylene-3-carboxylic Acid
Description
Significance of Perylene-3-carboxylic Acid within Perylene (B46583) Derivatives Research
This compound (P3CA) is a key derivative where a single carboxylic acid group is attached to the perylene core. This seemingly simple functionalization provides a crucial reactive handle for further chemical modifications, making P3CA a versatile precursor for more complex molecular architectures. researchgate.net The carboxylic acid group enhances solubility in polar solvents compared to the parent perylene and allows for the formation of esters, amides, and salts, thereby enabling the tailoring of the molecule's electronic and physical properties. niscpr.res.in This versatility is a primary reason for its significance in research, allowing for the systematic development of new materials with specific functionalities.
Historical Context of Perylene Dyes and Pigments in Research
The history of perylene dyes dates back to the early 20th century, with the synthesis of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) in 1913. mdpi.com For many years, research focused on modifying the imide substituents of perylene diimides (PDIs) to control their color and insolubility for pigment applications. acs.org These efforts led to the development of a wide range of commercially successful pigments known for their lightfastness and durability. researchgate.net The inherent properties of the perylene core, such as its strong absorption of visible light and high fluorescence quantum yields, were recognized early on, laying the groundwork for future applications beyond pigments. rroij.com
Evolution of this compound Research Focus
The research focus on this compound and its derivatives has evolved significantly from their initial use as simple dyes. The introduction of the carboxylic acid functional group opened pathways for creating more sophisticated materials. A major shift in research occurred with the recognition of perylene derivatives as n-type organic semiconductors. rroij.com This discovery propelled the investigation of P3CA and related compounds for applications in organic electronics.
Recent research has explored the use of P3CA and its derivatives in several advanced areas:
Organic Electronics: Perylene-based molecules are now integral to the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). acs.orgnih.gov The ability to tune the electronic properties of perylene derivatives through functionalization is a key driver of this research.
Perovskite Solar Cells: Simple, alcohol-soluble derivatives of perylene carboxylic acid have been successfully employed as cathode interlayers in perovskite solar cells, leading to enhanced power conversion efficiency and stability. nih.gov
Self-Assembly: The planar structure of the perylene core and the directional interactions provided by the carboxylic acid group make P3CA an excellent candidate for studying and utilizing molecular self-assembly. niscpr.res.inresearchgate.net These self-assembled structures can form well-ordered one-dimensional supramolecular architectures with potential applications in nanotechnology. rroij.com
Overview of Advanced Research Trajectories for this compound
Current and future research on this compound is directed towards creating highly functional and specialized materials. Key research trajectories include:
Fluorescent Probes and Sensors: The inherent fluorescence of the perylene core, combined with the reactive carboxylic acid group, allows for the design of "turn-on" fluorescent probes for detecting specific analytes like metal ions. rsc.orgresearchgate.netnih.gov The carboxylic acid can act as a recognition site or a point of attachment for other recognition moieties.
Novel Dye Synthesis: P3CA continues to be a valuable precursor for the synthesis of novel acid dyes with tailored properties for specific applications, such as dyeing polyamide fabrics with fluorescent colors. researchgate.net
Photocatalysis: The strong light absorption and electrochemical properties of perylene derivatives make them promising candidates for photocatalytic applications, including the degradation of organic pollutants and water splitting. The carboxylic acid group can influence the material's interaction with the reaction medium and catalytic surfaces.
Computational Design: Density functional theory (DFT) and other computational methods are increasingly used to predict the electronic and optical properties of new P3CA derivatives before their synthesis. mdpi.comresearchgate.netacs.org This allows for a more targeted approach to designing materials with desired characteristics.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 7350-88-1 |
| Molecular Formula | C₂₁H₁₂O₂ |
| Molecular Weight | 296.32 g/mol |
| Appearance | Solid |
Table 2: Computational Data for this compound
| Property | Value |
| Topological Polar Surface Area (TPSA) | 37.3 Ų |
| LogP | 5.4354 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 1 |
Structure
3D Structure
Properties
IUPAC Name |
perylene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O2/c22-21(23)18-11-10-17-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-16(18)20(15)17/h1-11H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZGWPQZWKLJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451040 | |
| Record name | 3-Perylenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7350-88-1 | |
| Record name | 3-Perylenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of Perylene 3 Carboxylic Acid
Strategies for Perylene-3-carboxylic Acid Core Synthesis
The construction of the perylene (B46583) carboxylic acid core is dominated by derivatization of the commercially available and highly stable Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA). Direct syntheses of mono- or dicarboxylic acids are less common, with most strategies relying on the modification of this key precursor.
While the bulk of research focuses on derivatives of perylene-3,4,9,10-tetracarboxylic acid, the synthesis of perylenes with fewer carboxylic groups often starts from PTCDA followed by selective functionalization and/or decarboxylation steps. The direct synthesis of this compound is not a widely reported standard procedure, as the synthetic accessibility of PTCDA makes it the universal starting material for most perylene-based dyes and electronic materials. metu.edu.trunito.it
Both convergent and divergent strategies are employed to create complex perylene derivatives. These approaches offer pathways to unsymmetrically substituted and highly functionalized perylene scaffolds.
Divergent Synthesis: This strategy begins with a common perylene core which is then subjected to various reactions to create a library of related compounds. A prime example involves the synthesis of a versatile intermediate, such as 1,7-dibromoperylene-3,4,9,10-tetracarboxylic monoimide dibutylester. nih.govacs.org This molecule possesses multiple reactive sites that can be addressed with high regioselectivity. Nucleophilic aromatic substitution reactions can be performed sequentially on the bromine atoms at the C-1 and C-7 positions. acs.org The different electronic environments of these positions, influenced by the adjacent imide and ester groups, allow for selective substitution, leading to perylene derivatives with four different substituents on the core. nih.govacs.org This method provides access to a wide range of derivatives from a single, advanced intermediate. nih.gov
Convergent Synthesis: This approach involves the synthesis of separate, functionalized fragments that are later combined to form the final perylene structure. For the creation of core-enlarged perylenes (e.g., terrylenes, quaterrylenes), a common convergent method is the coupling of functionalized naphthalene (B1677914) or perylene units. researchgate.net For instance, a perylene monoimide boronic ester can be coupled with a halogenated naphthalene unit, followed by an intramolecular cyclodehydrogenation reaction to extend the aromatic core. researchgate.net This strategy allows for the construction of larger, complex rylene dyes that would be difficult to achieve through the functionalization of a simple perylene core.
In recent years, significant efforts have been made to develop more sustainable and environmentally friendly methods for the synthesis of perylene derivatives. These "green" approaches aim to reduce or eliminate the use of hazardous solvents and reagents, minimize energy consumption, and simplify purification processes.
One notable advancement is the use of water as a solvent for imidization reactions. High-purity symmetrical perylene bisimides have been successfully synthesized through hydrothermal condensation of Perylene-3,4,9,10-tetracarboxylic dianhydride with primary amines. rsc.org This method proceeds quantitatively without the need for organic solvents or catalysts. rsc.org Another approach utilizes imidazole (B134444) as a green solvent, which also facilitates high-yield synthesis and avoids complex purification steps. rsc.org Furthermore, protocols have been developed that enable the synthesis of perylene diimides (PDIs) at room temperature, a significant departure from traditional high-temperature methods (140–180 °C) in molten imidazole. This is achieved by using a strong base like DBU in a solvent such as DMF or DMSO, which facilitates the reaction via a highly soluble amic acid intermediate.
Functionalization and Derivatization of this compound
Functionalization of the perylene core is crucial for tuning its electronic properties and solubility. The imide positions of Perylene-3,4,9,10-tetracarboxylic acid derivatives are the most common sites for modification.
The condensation reaction between the anhydride (B1165640) groups of PTCDA and primary amines is the cornerstone of perylene dye chemistry, leading to the formation of highly stable perylene diimides (PDIs). nih.govacs.org These modifications are critical for improving the solubility of the otherwise poorly soluble perylene core and for introducing specific functionalities.
Symmetrical PDIs are synthesized in a one-step reaction by condensing Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with two equivalents of a primary amine. The reaction is typically carried out at high temperatures in solvents like molten imidazole or quinoline, often with a zinc acetate (B1210297) catalyst. utah.edu This straightforward method allows for the introduction of a wide variety of substituents at the imide nitrogen atoms. By choosing amines with different alkyl or aryl groups, properties such as solubility and solid-state packing can be precisely controlled. For instance, long or branched alkyl chains are commonly used to enhance solubility in organic solvents.
Below is a table summarizing various symmetrical imidization reactions with different amines.
| Amine | Solvent/Catalyst | Temperature (°C) | Yield (%) | Reference |
| Cyclohexylamine | Imidazole | 120 | >95 | utah.edu |
| Dodecylamine | Imidazole | 120 | 90 | utah.edu |
| Various α-amino acids | Imidazole | 140 | Good | rsc.org |
| Various primary amines | Water (hydrothermal) | 160-200 | Quantitative | rsc.org |
| Aliphatic amines | DBU / DMF or DMSO | 20-60 | Quantitative |
Imide Functionalization Strategies of Perylene-3,4,9,10-tetracarboxylic Acid Derivatives
Asymmetric Imidization via Monoanhydride-Monoimide Intermediates
The synthesis of asymmetric perylene diimides (PDIs) often proceeds through perylene monoanhydride-monoimide intermediates. This approach allows for the sequential introduction of two different imide substituents. A key strategy to induce asymmetry is the use of chiral amines in the imidization process. For instance, a chiral perylene monoanhydride monoimide has been successfully synthesized using a sterically hindered chiral amine. rsc.org This method provides a pathway to chiral PDI derivatives with specific photophysical and electrochemical properties. rsc.orgresearchgate.net
The general approach for creating asymmetric PDIs involves two main synthetic routes starting from perylene tetracarboxylic dianhydride (PTCDA). The first method involves the partial hydrolysis of a symmetrical PDI to yield a perylene monoimide-monoanhydride compound, which can then react with a different amine. mdpi.com The second, more direct route, involves the controlled reaction of PTCDA with one equivalent of an amine to form the monoimide-monoanhydride intermediate, which is then reacted with a second, different amine. mdpi.comutah.edu The insolubility of the monoimide intermediate in the reaction medium can be exploited to achieve high selectivity, as its precipitation drives the reaction equilibrium towards the desired product. utah.edu
The synthesis of an asymmetrical intermediate, dibutyl-perylene-3,4-anhydride-9,10-dicarbonylate, was achieved with an 80% yield through the acidic hydrolysis of tetraesters of perylene tetracarboxylic acids on one side of the molecule. This monoanhydride intermediate serves as a versatile platform for the synthesis of various asymmetric monoimide derivatives in high yields. researchgate.net
Room Temperature Imidization Protocols
Traditionally, the synthesis of perylene diimides requires harsh reaction conditions. However, novel protocols have been developed that allow for the imidization to proceed at room temperature. A significant advancement in this area involves leveraging the high solubility of the intermediate perylene amic acid (PAA) salts. nih.gov
In a typical room temperature procedure, the reaction of perylene dianhydride (PDA) with aliphatic amines is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov Kinetic studies have shown that the formation of the PAA is a rapid process, while the subsequent conversion to the imide is slower and often rate-limited by the low solubility of the PAA salt intermediate. nih.gov
To overcome this limitation, a key innovation is the addition of water to the reaction mixture. This increases the solubility of the PAA salt, thereby facilitating a quantitative conversion to the PDI at room temperature. This method represents a more convenient, energy-efficient, and functional group-tolerant approach to PDI synthesis. nih.gov
Bay-Position Functionalization of this compound Derivatives
The bay positions (1, 6, 7, and 12) of the perylene core are crucial sites for functionalization, as substituents in these positions significantly influence the electronic and optical properties of the resulting derivatives. mdpi.com
Nucleophilic Aromatic Substitution at Bay Positions
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a variety of functional groups at the bay positions of perylene derivatives, particularly when the core is halogenated. For example, the reaction of 1,6,7,12-tetrachloroperylene monoimide diester with phenols under specific conditions allows for the regioselective introduction of phenoxy groups. acs.org By controlling the reaction temperature, it is possible to achieve either mono- or di-substitution at the bay positions. For instance, reaction with 4-methoxyphenol (B1676288) at 65 °C yields the monosubstituted product, while a higher temperature can lead to disubstitution. acs.org This methodology has been expanded to include sequential mono- and disubstitution with different phenols, leading to the synthesis of perylene bisimides with two different phenoxy groups at the bay positions. acs.org
Regioselective Substitution Mechanisms at Perylene Core
The regioselectivity of bay-position functionalization is a critical aspect of synthesizing well-defined perylene derivatives. In the case of nucleophilic aromatic substitution on tetrachlorinated perylene monoimide diesters, the reaction proceeds with high regiospecificity, with substitution occurring preferentially at the 7- and 12-positions, which are activated by the imide group. acs.org No substitution is typically observed at the 1-position under these conditions. acs.org
Another important regioselective reaction is bromination. The mono- and di-bromination of asymmetrical perylene monoanhydride/monoimide diester intermediates can be controlled by adjusting the bromine concentration. researchgate.net This allows for the selective introduction of bromine atoms at specific bay positions, which can then serve as handles for further functionalization through cross-coupling reactions.
Influence of Substituents on Electronic Properties and Reactivity
The electronic properties and reactivity of this compound derivatives are highly dependent on the nature and position of the substituents on the perylene core.
Table 1: Effect of Bay-Position Substituents on the Properties of Perylene Diimide Derivatives
| Substituent | Position | Effect on Absorption Maxima | Effect on Oxidation Potential | Impact on Band Gap |
| 3,4,5-trimethoxy phenyl | Bay | Bathochromic shift | Can be tuned | Low band gap |
| Thiophene | Bay | Bathochromic shift | Can be tuned | Low band gap |
| 6-methoxy naphthyl | Bay | Bathochromic shift | Can be tuned | Low band gap |
| 5-hexyl dithiophene | Bay | Bathochromic shift | Can be tuned | Very low band gap (1.57 eV) |
| Thioanthrenyl | Bay | Bathochromic shift | Can be tuned | Low band gap |
| Electron-donating groups (-O-Ph) | Bay | - | Favorable for radical anion salt formation | - |
| Electron-withdrawing groups (-Br) | Bay | - | More easily reduced | - |
Electron-donating substituents, such as 3,4,5-trimethoxy phenyl, thiophene, and 6-methoxy naphthyl, when introduced at the bay region of perylene diimides, cause a bathochromic (red) shift in the absorption maxima. mdpi.comnih.gov These substituents also allow for the tuning of the oxidation potential based on their electron-donating capacity. mdpi.comnih.gov For example, a dithiophene-substituted perylene derivative has been shown to have a very low band gap of 1.57 eV. mdpi.comnih.gov The introduction of electron-donating groups can also facilitate the formation of air-stable radical anion salts. researchgate.net Conversely, electron-withdrawing groups like bromine make the perylene diimide easier to reduce. researchgate.net
Peri-Position Functionalization of this compound Derivatives
The peri-positions (positions ortho to the imide nitrogen atoms) of perylene monoimide (PMI) derivatives offer another avenue for functionalization that significantly impacts their properties. thieme-connect.com This position is particularly reactive towards nucleophilic substitution and allows for the introduction of donor or acceptor moieties. thieme-connect.com
A regioselective synthetic protocol has been developed for the peri-functionalization of PMI derivatives, which can lead to push-pull characteristics in the resulting molecules. rsc.org The introduction of strong donor groups at the peri-position can lead to derivatives with large Stokes shifts. thieme-connect.com Furthermore, new PMI derivatives have been synthesized with a seven-membered 1,4-dioxepine ring fused at the peri-positions. nih.gov The functionalization at the peri-position has been shown to have a more pronounced effect on the photophysical properties of PMIs compared to modifications at the imide position. thieme-connect.com
Ortho-Position Functionalization of this compound Derivatives
The functionalization of the ortho-positions (2, 5, 8, and 11) of the perylene core is a key strategy for modifying the electronic and physical properties of perylene derivatives. While much of the existing research focuses on perylene diimides (PDIs), the principles can be extended to other perylene derivatives, including those based on this compound.
Recent advancements have established various methods for ortho-functionalization. These include ruthenium-catalyzed C-C bond formation with aryl halides or alkenes, rhodium-catalyzed introduction of alkyne derivatives, and direct halogenation. Another approach involves the reaction with aryl magnesium derivatives through electrophilic substitution.
A significant development in ortho-functionalization is the use of iridium-catalyzed borylation. This method allows for the introduction of boronic ester groups at the ortho-positions, which can then be further transformed through Suzuki couplings or substitutions to introduce amino, cyano, or hydroxy groups. The regioselectivity of these reactions can be influenced by the directing effects of existing substituents on the perylene core. For instance, in perylene bisimides (PBIs), the imide groups can act as directing groups for ortho-C-H bond activation, leading to regioselective functionalization.
While the direct ortho-functionalization of this compound is not extensively documented, the carboxylic acid group is expected to influence the reactivity and regioselectivity of electrophilic substitution reactions on the perylene core. The application of modern catalytic methods to this compound derivatives holds potential for the synthesis of novel, specifically functionalized compounds.
Table 1: Examples of Ortho-Position Functionalization Reactions on the Perylene Core
| Catalyst/Reagent | Functional Group Introduced | Reference Compound Type |
| [Ir(OMe)COD]₂ | Boronic Ester | Perylene, PDI |
| RuH₂(CO)(PPh₃)₃ | Alkyl, Aryl | PBI |
| Rh(III) catalyst | Indole | PDI |
Note: This table presents examples of functionalization on the general perylene core, as specific data for this compound is limited.
Post-Synthetic Modification Strategies for this compound Derivatives
Post-synthetic modification (PSM) is a powerful tool for introducing functional groups into a molecule after its primary synthesis. For this compound derivatives, PSM strategies can be broadly categorized into modifications of the carboxylic acid group and modifications of the perylene core.
The carboxylic acid moiety itself is a versatile handle for a wide range of transformations. Standard organic reactions such as esterification, amidation, and conversion to acid chlorides can be employed to attach various functional units. For example, esterification with pentafluorophenol (B44920) in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can create activated esters. These activated esters are then susceptible to nucleophilic attack, allowing for the covalent attachment of amines, alcohols, and other nucleophiles under mild conditions. This approach has been utilized in the functionalization of PDI derivatives bearing carboxylic acid groups for applications in bioimaging. acs.org
Furthermore, the perylene core of a pre-synthesized this compound derivative can be modified, provided the reaction conditions are compatible with the carboxylic acid group. For instance, if the perylene core contains halogen atoms, these can be substituted via nucleophilic aromatic substitution. The reactivity of such substitutions can be influenced by the electronic nature of other substituents on the ring.
Table 2: Potential Post-Synthetic Modifications of this compound
| Reagent(s) | Functional Group Transformation | Purpose |
| Alcohol, Acid Catalyst | -COOH to -COOR (Ester) | Improve solubility, modify electronic properties |
| Amine, Coupling Agent (e.g., EDCI) | -COOH to -CONHR (Amide) | Introduce specific functionalities, biological conjugation |
| SOCl₂ or (COCl)₂ | -COOH to -COCl (Acid Chloride) | Activate for further reactions |
| Pentafluorophenol, EDCI | -COOH to -COOC₆F₅ (Activated Ester) | Facile conjugation with nucleophiles |
Challenges and Innovations in this compound Synthesis
The synthesis of this compound presents several challenges, primarily related to achieving regioselectivity and managing the low solubility of perylene derivatives.
Challenges:
Regioselectivity: The synthesis of monosubstituted perylene derivatives, such as this compound, is often complicated by the formation of multiple isomers. Traditional electrophilic substitution reactions on the perylene core can lead to mixtures of products that are difficult to separate. The synthesis often starts from perylene-3,4,9,10-tetracarboxylic dianhydride, and achieving selective monofunctionalization requires careful control of reaction conditions. Complex, multi-step procedures are often necessary to obtain isomerically pure compounds. google.com
Solubility: Perylene and its derivatives are notoriously insoluble in common organic solvents due to strong π-π stacking interactions. This poor solubility can hinder reaction rates, complicate purification processes, and limit the characterization of intermediates and final products.
Harsh Reaction Conditions: Many synthetic procedures for modifying the perylene core require harsh conditions, such as high temperatures and the use of strong acids (e.g., fuming sulfuric acid for bromination). These conditions can limit the functional group tolerance of the synthesis, making it challenging to introduce sensitive moieties. The traditional "Langhals method" for synthesizing PDIs, for example, involves high temperatures in molten imidazole or quinoline. rsc.org
Innovations:
Improved Catalytic Methods: The development of new catalytic systems has been a major innovation in perylene chemistry. Transition metal-catalyzed cross-coupling reactions and C-H activation/functionalization reactions have enabled more controlled and regioselective synthesis of perylene derivatives under milder conditions.
Greener Synthetic Routes: There is a growing focus on developing more environmentally friendly synthetic methods. This includes the use of greener solvents, such as imidazole in place of more hazardous options, and developing reactions that can proceed at lower temperatures. rsc.org For instance, a novel protocol for the synthesis of perylene diimides at room temperature has been developed by taking advantage of the increased solubility of amic acid intermediates in water. rsc.org
Solubilizing Groups: A common strategy to overcome solubility issues is the introduction of solubilizing groups, such as long or branched alkyl chains, at the imide positions of PDI derivatives. While this compound lacks these positions, the principle of attaching solubilizing moieties to the perylene core remains a key strategy for improving processability.
Flow Chemistry: The use of continuous flow reactors is an emerging innovation that can offer better control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and safer handling of reactive intermediates in the synthesis of perylene derivatives.
Supramolecular Chemistry and Self Assembly of Perylene 3 Carboxylic Acid Derivatives
Non-covalent Interactions in Perylene-3-carboxylic Acid Assemblies
The structural organization of this compound and its derivatives into larger architectures is directed by a subtle interplay of several non-covalent forces. These interactions, though individually weak, act in concert to create stable and ordered supramolecular structures. The primary forces at play include π–π stacking, hydrogen bonding, electrostatic interactions, and van der Waals forces.
π–π Stacking Interactions in Aromatic Systems
A dominant force in the self-assembly of this compound derivatives is the π–π stacking interaction between the extensive aromatic cores of the perylene (B46583) molecules. nih.gov This interaction arises from the electrostatic attraction between the electron-rich π-orbitals of adjacent molecules. In many perylene-based systems, this leads to the formation of columnar stacks. rsc.org The strength and geometry of these interactions can be significant, with some studies on related diimide systems reporting π-stacking interaction strengths exceeding 50 kcal·mol⁻¹, which approaches the strength of weak covalent bonds. wpmucdn.com
The stacking arrangement directly influences the electronic and optical properties of the resulting material. For instance, a slight shift in the alignment of the stacked molecules can alter the electronic coupling between them, leading to changes in absorption and emission spectra. researchgate.netrsc.org X-ray diffraction studies on similar self-assembled perylene bisimide systems have revealed intermolecular π–π stacking distances of approximately 0.40 nm. nih.gov The formation of these stacked aggregates is often characterized by a red shift in the absorption spectrum, indicative of strong electronic coupling between the chromophores. nih.gov
Hydrogen Bonding in Directed Assemblies
The carboxylic acid group in this compound provides a powerful tool for directing self-assembly through hydrogen bonding. acs.org This specific, directional interaction often leads to the formation of well-defined supramolecular structures. Carboxylic acids can form robust hydrogen-bonded dimers, which can then serve as building blocks for larger assemblies. rsc.org
The interplay between hydrogen bonding and π–π stacking is crucial for the formation of ordered nanostructures. rsc.orgutah.edu In some systems, hydrogen bonding is the primary driver of self-assembly, creating a framework that facilitates subsequent π–π stacking. researchgate.net The presence of hydrogen bonding can be a decisive factor in controlling the morphology of the final structure, leading to the formation of helical superstructures or specific two-dimensional nanoarchitectures. figshare.comnih.gov The controlled formation of these assemblies can be influenced by external factors such as solvent polarity, concentration, and temperature. figshare.com
Electrostatic Interactions in Supramolecular Architectures
Electrostatic interactions, including charge repulsion and attraction, play a significant role in the self-assembly of this compound derivatives, particularly in aqueous environments. The carboxylic acid group can be deprotonated to form a negatively charged carboxylate ion, the state of which is highly dependent on the pH of the solution. utah.edu
This charge introduces Coulombic forces that can either promote or hinder aggregation. For example, at high pH, the repulsion between negatively charged carboxylate groups can keep the molecules dispersed in solution. Lowering the pH protonates these groups, reducing electrostatic repulsion and allowing other forces like π–π stacking and hydrogen bonding to dominate, thereby triggering self-assembly into structures like nanofibers. utah.eduutah.edu This pH-triggered hydrogelation demonstrates how electrostatic interactions can be used as a switch to control the formation and dissociation of supramolecular structures. rsc.orgutah.edu In some cases, these charge-based interactions can even influence the molecular stacking mode of the aggregates. nih.gov
Van der Waals Interactions in Material Systems
In the context of perylene derivatives, van der Waals forces are particularly important for the interactions between non-aromatic parts of the molecules, such as alkyl side chains, if present. These interactions help to fill space and maximize packing efficiency within the supramolecular assembly, contributing to the cohesion and stability of the final material. The collective effect of numerous van der Waals interactions throughout a large assembly can be substantial, influencing the material's thermal and mechanical properties.
Controlled Self-Assembly of this compound Derivatives
By carefully tuning the balance of the non-covalent interactions described above, it is possible to control the self-assembly process of this compound derivatives to produce specific, well-defined nanostructures. The morphology of these structures is intimately linked to their properties and potential applications.
One-Dimensional Nanostructures: Rods and Fibers
A common outcome of the controlled self-assembly of perylene derivatives is the formation of one-dimensional (1D) nanostructures, such as nanofibers and nanorods. nih.govresearchgate.net These structures typically arise from a hierarchical assembly process where strong, directional interactions lead to anisotropic growth.
For instance, the combination of π–π stacking along one axis and hydrogen bonding between adjacent stacks can lead to the formation of long, uniform nanofibers. utah.edu Studies have shown that pH-triggered aggregation of water-soluble perylene diimides can produce nanofibers with lengths of several micrometers and widths in the range of 20-30 nm. utah.edu The molecules within these fibers are arranged in a columnar stack, which is consistent with the observed anisotropic optical properties, such as polarized fluorescence. utah.edu The ability to create these highly ordered 1D structures is crucial for applications in nanoscale electronics and photonics, where charge and energy transport along a defined path is desired. researchgate.net
Two-Dimensional and Three-Dimensional Supramolecular Networks
The self-assembly of this compound derivatives, primarily driven by a combination of π-π stacking and hydrogen bonding, can lead to the formation of various nano- and microstructures, including one-dimensional (1D) nanofibers and nanorods, as well as two-dimensional (2D) planar superstructures researchgate.net. The planarity of the perylene core promotes strong intermolecular π-π interactions, which are a key factor in the directional growth of these assemblies researchgate.netmdpi.com.
In solution, these molecules can self-assemble into partially ordered dimeric structures where the perylene diimide (PDI) molecules are arranged in an approximately parallel fashion, a conformation stabilized by π-π interactions between adjacent chromophores nih.gov. On hydrophobic surfaces, certain derivatives have been observed to grow into rod-shaped nanostructures nih.gov. The final morphology of the self-assembled structures, whether they form 1D nanofibers or 2D nanosheets, often depends on the interplay and competition between the π-stacking forces and hydrogen bonding utah.edu.
The molecular stacking can occur in two primary configurations, J-type and H-type aggregates, which significantly influence the optical and electrical properties of the resulting supramolecular structure mdpi.com. In some cases, crystalline coordination polymers have been synthesized where perylene units are arranged in a herringbone pattern, creating a dense, nonporous 3D structure acs.org.
Table 1: Supramolecular Structures of this compound Derivatives
| Derivative Type | Driving Interactions | Resulting Architectures |
|---|---|---|
| Perylene Diimides (PDIs) | π-π stacking, Hydrogen bonding | 1D Nanofibers, 2D Nanosheets utah.edu |
| N-phenyl PDI | π-π interactions | Dimeric structures, Rod-shaped nanostructures nih.gov |
| Perylene-based Coordination Polymers | Coordination bonds, π-π stacking | 3D Herringbone patterns acs.org |
pH-Responsive Self-Assembly and Disassembly
For instance, a water-soluble perylene diimide derivative has been shown to form nanofibers through a pH-triggered hydrogelation process rsc.org. In this system, the one-dimensional self-assembly is governed by a combination of intermolecular π-π stacking and hydrogen bonding between the carboxylic acid side chains rsc.org. At a pH below the pKa of the carboxylic acid groups, the protonated state allows for strong hydrogen bonding, promoting assembly. Conversely, at a pH above the pKa, the deprotonation of the carboxylic acid groups leads to electrostatic repulsion, which can inhibit or reverse the assembly process mdpi.com.
This pH-dependent behavior allows for the controlled and reversible formation of supramolecular structures. In some systems, the addition of organic acids can induce a color change in the aggregates, indicating a change in the molecular packing and electronic interactions, which is dependent on the pKa of the acid used nih.gov.
Table 2: pH-Responsive Behavior of Perylene Derivative Assemblies
| System | Stimulus | Observation | Reference |
|---|---|---|---|
| Water-soluble perylene diimide | pH change | Triggered hydrogelation into nanofibers rsc.org | rsc.org |
| Perylene bisimide with tertiary amines | Addition of organic acids | Color change in aggregates nih.gov | nih.gov |
| Aromatic peptide amphiphiles | pH increase | Morphological transition from fibrous to tape-like structures mdpi.com | mdpi.com |
Temperature-Driven Structural Transitions in Assemblies
Temperature is another critical stimulus that can be used to control the self-assembly of this compound derivatives. Thermal energy can influence the strength of non-covalent interactions, leading to transitions between different assembled states or between assembled and disassembled states.
Studies have shown that heating and cooling cycles can modulate the self-assembly of amino acid-appended perylene bisimides. For example, heating can lead to an increase in the flexibility of fibrous structures, while subsequent cooling can result in the formation of spherical aggregates researchgate.net. The thermal history of the material plays a crucial role in determining the final supramolecular structure and its properties researchgate.net.
In some systems, temperature controls the kinetic and thermodynamic pathways of self-assembly. A perylene diimide-polydiacetylene supramolecule was observed to form kinetically favored nanosheets and nanoparticles before transforming into the thermodynamically stable fibrous morphology bwise.kr. This demonstrates a pathway complexity in the self-assembly process that is temperature-dependent bwise.kr. Furthermore, thermal treatment can control the switching between H- and J-aggregates, which have distinct spectroscopic signatures bwise.krnih.gov.
Table 3: Temperature-Induced Transitions in Perylene Derivative Assemblies
| System | Temperature Change | Observed Transition |
|---|---|---|
| Perylene bisimide with amino acid appendages | Heating-cooling cycle | Increased fiber flexibility upon heating; formation of spherical aggregates upon cooling researchgate.net |
| Perylene diimide-polydiacetylene | Cooling process (65°C to 10°C) | Formation of nanosheets, then nanoparticles, and finally nanofibers bwise.kr |
| Perylene bisimide organogelator | Variation in cooling rate | Formation of non-fluorescent H-aggregates (high cooling rate) vs. fluorescent J-aggregates (low cooling rate) nih.gov |
| 4'-([2,2':6',2''-Terpyridin]-4'-yl)-[1,1'-biphenyl]-4-carboxylic acid on Au(III) | Annealing at 110°C then 130°C | Disordered monolayer to ordered chain-like structures, then to bowknot-like structures mdpi.com |
Host-Guest Chemistry with this compound
The unique electronic and structural features of the perylene core make its derivatives suitable candidates for host-guest chemistry. The electron-deficient aromatic surface can interact with electron-rich guest molecules, and by incorporating perylene units into larger macrocyclic or cage-like structures, specific binding cavities can be created.
Perylene diimide-based metallacages have been developed that can encapsulate a variety of guest molecules, including polycyclic aromatic hydrocarbons like pyrene, triphenylene, and perylene itself researchgate.netnih.gov. These host-guest complexes can exhibit efficient energy transfer between the host and guest acs.org. The binding constants for such interactions can be significant, for example, reaching as high as 2.41 × 10⁴ M⁻¹ for the complexation of perylene with a PDI-based metallacage in acetonitrile (B52724) researchgate.net.
Furthermore, rigid, covalently linked perylene bisimide cyclophanes have been synthesized, creating a well-defined cavity ideal for the encapsulation of large aromatic compounds researchgate.net. In some instances, these host-guest systems can be used for selective chemosensing acs.org. The formation of these complexes is often driven by non-covalent interactions within the host's cavity, which can be tailored by the design of the host molecule.
Table 4: Examples of Host-Guest Systems Based on Perylene Derivatives
| Host Molecule | Guest Molecule(s) | Key Findings |
|---|---|---|
| PDI-based metallacages | Pyrene, Triphenylene, Perylene | High binding constants (e.g., up to 2.41 × 10⁴ M⁻¹ with perylene) researchgate.net |
| Perylene bisimide cyclophane | Large aromatic compounds | Ideal rigid cavity for encapsulation researchgate.net |
| Polycationic cyclophane (ExBox) | Dicationic perylene diimides | Efficient energy transfer between host and guest acs.org |
| PDI-based metallacage | Fullerenes (C₆₀, C₇₀, etc.) | Favorable photoinduced charge transfer rsc.org |
Applications of Perylene 3 Carboxylic Acid in Advanced Materials and Systems
Organic Electronics and Optoelectronic Devices
The unique electronic structure of the perylene (B46583) core, characterized by an extended π-conjugated system, endows perylene-3-carboxylic acid derivatives with excellent charge-transporting and light-emitting properties. These attributes are fundamental to their application in a variety of organic electronic and optoelectronic devices, where they contribute to enhanced performance and efficiency.
Organic Photovoltaic Devices (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
In the realm of solar energy conversion, derivatives of this compound have emerged as promising materials for both organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). In DSSCs, the carboxylic acid group plays a crucial role by acting as an anchoring moiety, firmly attaching the perylene-based dye to the surface of semiconductor metal oxides like titanium dioxide (TiO2). This covalent linkage facilitates efficient electron injection from the photo-excited dye into the conduction band of the semiconductor, a critical step in the photovoltaic process.
In OPVs, perylene derivatives are often employed as n-type semiconductors, acting as electron acceptors in the active layer of the device. Their high electron affinity and good electron mobility make them suitable partners for p-type donor materials. Furthermore, perylene derivatives can be used as interfacial layers in OPVs to improve device performance. For instance, the insertion of a perylene derivative layer between the fullerene acceptor and the exciton (B1674681) blocking layer has been shown to enhance the power conversion efficiency by up to 32% in some devices vu.nlnih.gov.
Table 1: Performance of select Perylene Imide Derivatives in Dye-Sensitized Solar Cells
| Perylene Derivative | Power Conversion Efficiency (%) | Reference |
|---|---|---|
| Novel Perylene Imide Derivative | 2.6 | aip.org |
| Various Perylene Imide Dyes | 0.2 - 2.3 | acs.org |
Organic Light-Emitting Diodes (OLEDs) and Displays
While direct and extensive research on the specific use of this compound in the emissive layer of OLEDs is limited in publicly available literature, the broader family of perylene derivatives is well-established in this field. Their high fluorescence quantum yields, excellent thermal stability, and tunable emission colors make them attractive as emitters or hosts in the emissive layer of OLEDs.
Perylene derivatives are known for their ability to form excimers, which are excited-state dimers that can emit light at longer wavelengths compared to the monomer emission. This property can be exploited to tune the emission color of an OLED. The formation of these excimers is dependent on the concentration and the molecular packing of the perylene derivatives in the solid state.
Furthermore, this compound has been investigated in the context of photon upconversion systems, often in conjunction with semiconductor nanocrystals. In these systems, the perylene derivative can act as a triplet energy acceptor and annihilator, leading to the emission of higher-energy light. For example, triplet-triplet energy transfer from cadmium selenide (B1212193) (CdSe) or cadmium telluride (CdTe) quantum dots to this compound has been systematically studied nih.gov. While not a conventional OLED application, this research highlights the potential of this compound in light-emitting technologies.
Organic Field-Effect Transistors (OFETs)
Perylene derivatives, particularly perylene diimides (PDIs), are widely recognized as high-performance n-type semiconductors for organic field-effect transistors (OFETs). The planar structure of the perylene core facilitates strong π-π stacking, which is essential for efficient intermolecular charge transport. The carboxylic acid functionality, or more commonly, imide groups derived from it, allows for chemical modification to tune the material's solubility, molecular packing, and electronic properties.
Research on core-cyanated perylene carboxylic diimides has demonstrated their utility in fabricating air-stable n-channel OFETs with electron mobilities reaching up to 0.1 cm²/Vs nih.gov. The introduction of fluorine-containing substituents has been explored to enhance air stability, a critical factor for practical applications of n-type organic semiconductors.
Furthermore, highly soluble perylenebisimide derivatives featuring alkylester side chains have been synthesized and shown to exhibit high charge carrier mobilities, with values as high as 0.22 cm²/V·s vu.nlnih.gov. The solubility is a key advantage for solution-based processing techniques, which can lower the manufacturing cost of organic electronic devices. The relationship between molecular structure, thin-film morphology, and transistor performance is a central theme in the development of perylene-based OFETs.
Table 2: Electron Mobility of Selected Perylene Diimide Derivatives in OFETs
| Perylene Derivative Type | Electron Mobility (cm²/Vs) | Reference |
|---|---|---|
| Core-cyanated Perylene Carboxylic Diimides | up to 0.1 | nih.gov |
| Perylenebisimides with Alkylester Side Chains | up to 0.22 | vu.nlnih.gov |
| N,N′-dioctyl-3,4,9,10-perylene tetracarboxylic diimide | up to 0.6 | nih.gov |
Light-Harvesting Antenna Systems
The strong absorption of visible light and efficient energy transfer properties of perylene derivatives make them excellent candidates for components in artificial light-harvesting antenna systems. These systems are designed to mimic the initial steps of natural photosynthesis, where light energy is captured and funneled to a reaction center.
Perylene-3,4,9,10-tetracarboxylic acid (PTCA) derivatives are frequently used to construct these antennas due to their exceptional photochemical stability and versatile structural tunability aip.org. They can be covalently linked to other chromophores, such as naphthalene (B1677914) monoimides, to create donor-acceptor systems. In such systems, upon photoexcitation, ultrafast and highly efficient electronic energy transfer can occur from the donor to the perylene-based acceptor aip.orgnih.gov.
The self-assembly of perylene diimide (PDI) derivatives is another powerful strategy for creating well-ordered, one-dimensional nanostructures that can function as light-harvesting arrays. The intermolecular π-π stacking interactions, sometimes facilitated by hydrogen bonding between carboxylic acid side chains, drive the formation of these structures rsc.org. These self-assembled systems can exhibit efficient exciton transport, a key process in light harvesting. Multi-chromophore building blocks based on PDIs have been shown to self-assemble into supramolecular arrays where photoexcitation leads to the rapid formation of excimer-like states, demonstrating strong electronic coupling between the chromophores nih.gov.
Charge Transport Materials (n-type semiconductors)
As introduced in the context of OPVs and OFETs, perylene derivatives, particularly perylene diimides (PDIs), are archetypal n-type organic semiconductors. Their performance as charge transport materials is intrinsically linked to their high electron affinity, which arises from the electron-deficient nature of the perylene tetracarboxylic diimide core. This high electron affinity facilitates the injection and transport of electrons.
The charge carrier mobility in perylene-based materials is highly dependent on the molecular packing in the solid state. The planar perylene cores tend to stack in a co-facial arrangement, creating pathways for efficient electron hopping between adjacent molecules. The substituents at the imide positions play a crucial role in modulating this packing and, consequently, the electron mobility.
Studies on various PDI derivatives have reported high electron mobilities. For instance, N,N′-dioctyl-3,4,9,10-perylene tetracarboxylic diimide (PTCDI-C8H) thin films have demonstrated mobilities as high as 0.6 cm²/V·s in OFETs nih.gov. The introduction of bulky or flexible side chains can improve the solubility of these materials, making them suitable for solution processing, while still maintaining good charge transport properties. The combination of high electron mobility and good processability makes perylene diimides highly valuable for a range of organic electronic applications requiring efficient electron transport.
Sensing and Probing Technologies
The inherent fluorescence of perylene derivatives, which is sensitive to the local environment, makes them excellent candidates for the development of chemical sensors and probes. The fluorescence intensity and wavelength can be modulated by interactions with specific analytes, forming the basis for detection.
Perylene tetracarboxylic diimides (PTCDIs) have been utilized in the fabrication of sensors for various liquid and gas-phase analytes ncl.ac.uk. For example, composite films of PTCDIs and conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) have been developed for the detection of hydrogen peroxide vapor. These composite films, featuring an interpenetrating p-n heterojunction, exhibit improved sensitivity and signal response ncl.ac.uk.
Furthermore, water-soluble perylene diimide molecules functionalized with carboxylic acid groups have been shown to undergo pH-triggered hydrogelation. This process, driven by intermolecular π-π stacking and hydrogen bonding, leads to the formation of nanofibers with distinct optical and electronic properties. Such stimuli-responsive materials hold promise for the development of sensors where the gelation process and the associated changes in fluorescence can be used to detect changes in pH or the presence of specific chemical triggers. The ability to tailor the side chains of perylene diimides, for example with amino acids, can introduce specific recognition capabilities, opening up possibilities for new sensing applications based on assembly and disassembly-driven fluorescence switching in aqueous media.
Fluorescent Probes and Biosensors
This compound and its derivatives are extensively utilized as fluorescent probes and in the construction of biosensors. Their strong fluorescence, which is sensitive to the local environment, allows for the detection of various analytes. mdpi.com Perylene diimides (PDIs), a prominent class of perylene derivatives, are known for their near-100% fluorescence quantum yields in solution and exceptional stability against chemical and thermal degradation. mdpi.com These properties are crucial for developing robust and sensitive detection systems.
The general principle behind their use as sensors involves the modulation of their fluorescence properties—either intensity (quenching or enhancement) or wavelength—upon interaction with a target analyte. This interaction can be based on various mechanisms, including photoinduced electron transfer (PET), aggregation/deaggregation, or specific binding events. mdpi.com The carboxylic acid functionality can be used to covalently attach these fluorescent cores to other molecules or nanoparticles, creating sophisticated sensor architectures. acs.org
pH Sensing Mechanisms and Architectures
Perylene derivatives functionalized with groups that can be protonated or deprotonated, such as amines or carboxylic acids, are effective pH sensors. The sensing mechanism is often based on photoinduced electron transfer (PET). mdpi.com In a typical design, an electron-donating group (like an aniline) is attached to the perylene core. At high pH, the donor is neutral and can transfer an electron to the photoexcited perylene core, quenching its fluorescence. Upon acidification, the donor group is protonated, which inhibits the PET process and restores the strong fluorescence of the perylene dye, resulting in a "light-up" response. mdpi.comrsc.org
Another common mechanism relies on the pH-dependent aggregation and deaggregation of perylene molecules. mdpi.com Due to their planar structure, perylene derivatives have a strong tendency to form π-π stacks, which often leads to fluorescence quenching. nih.gov Changes in pH can alter the ionization state of the carboxylic acid groups, affecting intermolecular interactions and thus the aggregation state. For instance, N, N'-di (l-glutamic amine)-perylene-3,4,9,10-tetracarboxylic diimide (GAPTCD) shows a decrease in both absorbance and emission intensity as the pH decreases from 9.66 to 5.92, which is attributed to π-π stacking induced by protonation of the carboxyl groups. tubitak.gov.trtubitak.gov.tr
| PDI Derivative | Sensing Mechanism | pKa | Fluorescence Response |
| PDI-3 (asymmetric aniline-substituted) | PET | - | Fluorescence turn-on upon protonation |
| PDI-11 (tetraester substituted) | Aggregation/Deaggregation | 3.4 | Strong fluorescence in acidic range |
| PDI-19 (histidine-modified) | Tunable 1D Nanostructure Morphology | 4.1 (carboxylic acid), 7.3 (imidazole) | pH-dependent fluorescence |
| GAPTCD | Aggregation/Deaggregation | - | Intensity decreases with decreasing pH |
This table presents examples of Perylene Diimide (PDI) derivatives used for pH sensing and their corresponding mechanisms and responses. tubitak.gov.trmdpi.com
Metal Ion Detection
The carboxylic acid groups on perylene derivatives can act as binding sites for metal ions, leading to changes in their photophysical properties and enabling their use as metal ion sensors. Self-assembly of water-soluble perylene tetracarboxylic acid (PTCA) through metal coordination has been shown to enable the selective fluorescence sensing of Cu²⁺ and Pb²⁺ ions at neutral pH. The interaction with these metal ions leads to the formation of distinct nanostructures (spherical aggregates with Cu²⁺ and hexagonal prisms with Pb²⁺), which alters the fluorescence output.
Derivatives of Perylene Tetracarboxylic Diimide (PDI) have been designed to detect a range of heavy metal ions, including Fe³⁺, Cu²⁺, and Pb²⁺. mdpi.com For example, a PDI-based sensor with 8-hydroxyquinoline (B1678124) as a recognition receptor showed a significant colorimetric and fluorescence turn-off response upon binding to Cu²⁺. mdpi.com Another strategy involves using ethylenediaminetetraacetic acid (EDTA) side groups on the PDI scaffold for metal ion complexation, which resulted in a fluorescence enhancement for Fe³⁺ detection. mdpi.com A covalent organic polymer incorporating perylene demonstrated fluorescence quenching upon interaction with Pb²⁺ ions, with a low detection limit of 0.5 μM. acs.org
| Perylene Derivative | Target Ion(s) | Detection Mechanism | Limit of Detection (LOD) |
| Perylene tetracarboxylic acid (PTCA) | Cu²⁺, Pb²⁺ | Metal-coordinated self-assembly | µM concentration level |
| PDI with 8-hydroxyquinoline receptor | Cu²⁺ | Fluorescence turn-off | 1.0 µM (fluorescent) |
| PDI with EDTA side groups | Fe³⁺ | Fluorescence enhancement | Not specified |
| Pery-DHTP-BZ-COP | Pb²⁺ | Fluorescence quenching via PET | 0.5 µM |
This table summarizes various perylene-based systems for the detection of different metal ions. mdpi.comacs.org
Biomolecular Recognition and Detection
Perylene derivatives are valuable tools for the recognition and detection of biomolecules, leveraging non-covalent interactions such as electrostatic forces, hydrophobic interactions, and π-stacking. A water-soluble perylene bisimide probe was developed for the rapid and visual detection of folic acid in aqueous media, relying on supramolecular recognition between the probe and the target molecule. nih.gov
Furthermore, the carboxyl groups of perylene tetracarboxylic acid (PTA) can be used to covalently immobilize capturing elements, such as antibodies, for the construction of biosensors without needing additional surface functionalization. This has been demonstrated in a photoelectrochemical (PEC) immunosensor for carcinoembryonic antigen (CEA), a significant tumor marker. In another advanced application, a biosensor for microRNA analysis was designed using magnesium 3,4,9,10-perylene tetracarboxylic acid metal-organic frameworks (Mg-PTCA MOFs) as the photoelectric material, achieving an ultrasensitive detection limit of 2.8 aM for miRNA-21. rsc.org
Biomedical and Biological Applications
The favorable optical properties and potential for functionalization make this compound and its derivatives highly suitable for a range of biomedical and biological applications, particularly in cellular imaging and as components of drug delivery systems.
Bioimaging and Live-Cell Imaging Probes
Water-soluble PDI derivatives are excellent candidates for live-cell imaging due to their high fluorescence quantum yields, remarkable photostability, and biocompatibility. tubitak.gov.trmdpi.com To overcome the inherent low water solubility of the perylene core, which can lead to aggregation and fluorescence quenching, various hydrophilic groups are attached, often at the imide positions. nih.govtubitak.gov.tr Strategies include the introduction of ionic side groups like glutamic acid or the attachment of dendritic polyethylene (B3416737) glycol chains. tubitak.gov.trnih.gov
For example, a glutamic acid-functionalized PDI (GAPTCD) was successfully used as a high-performance fluorochrome for imaging living HeLa cells. tubitak.gov.trtubitak.gov.tr Similarly, dendritic perylene bisimide probes with branched oligo(glutamic acid)s and polyethylene glycol chains demonstrated good water solubility, low cytotoxicity, and strong fluorescence inside live cells. nih.gov The fluorescence of these probes can be sensitive to the intracellular environment, offering potential for functional imaging. nih.gov For instance, some PDI derivatives have been developed as fluorescent lifetime-based probes to sense intracellular pH. researchgate.net
| Perylene Probe | Functionalization | Target Cells | Key Features |
| GAPTCD | L-glutamic amine | HeLa cells | Good water solubility, strong fluorescence in neutral/alkaline solutions |
| Dendritic PDI | Branched oligo(glutamic acid)s, Polyethylene glycol | Live cells | Low cytotoxicity, strong intracellular fluorescence |
| PDI-cyclophane | Cationic molecular straps | Lysosome-specific imaging | Prevents aggregation, good photothermal effect |
This table highlights examples of perylene-based probes developed for live-cell imaging applications. tubitak.gov.trmdpi.comnih.gov
Drug Delivery Systems (e.g., Dendrimers)
Dendrimers are highly branched, well-defined macromolecules that have been extensively explored as nanocarriers for drug delivery. mdpi.com They possess internal cavities that can encapsulate hydrophobic drug molecules and a surface that can be functionalized for targeting or to improve biocompatibility. nih.govunits.it Perylene derivatives can be incorporated into these systems, acting either as an imaging agent to track the delivery vehicle or as a component of the delivery system itself.
PAMAM (polyamidoamine) dendrimers are one of the most studied types for drug delivery. nih.gov Drugs can be physically entrapped within the dendrimer's void spaces or attached to its surface via covalent bonds. nih.govunits.it The conjugation of polyethylene glycol (PEG) chains to dendrimers, a process known as PEGylation, is a common strategy to reduce toxicity and prolong circulation time in the body. mdpi.comnih.gov The combination of a fluorescent perylene core with a dendrimer scaffold allows for the creation of theranostic agents—systems that combine therapeutic and diagnostic capabilities. For example, a PDI core can be surrounded by dendrimer arms that carry a drug payload, allowing for simultaneous imaging and treatment.
Photodynamic and Photothermal Therapy
Derivatives of perylene carboxylic acids, particularly perylene diimides (PDIs), are gaining significant attention in the medical field for their potential in phototherapy, which encompasses both photodynamic therapy (PDT) and photothermal therapy (PTT). These molecules can be engineered to act as photosensitizers, which generate therapeutic effects upon activation by light.
In photodynamic therapy, a photosensitizer absorbs light and transfers the energy to surrounding molecular oxygen, producing reactive oxygen species (ROS), such as singlet oxygen, which are toxic to cancer cells. Perylene-based compounds are effective in this role. For instance, water-soluble carbon quantum dots conjugated with perylenetetracarboxylic dianhydride (PTCDA) and folate (Per FA CDs) have been developed for targeted PDT of prostate cancer. nih.gov These nanoparticles exhibit a singlet oxygen quantum yield (ΦΔ) of 0.22. nih.gov Upon illumination with a 520 nm light-emitting diode, they were capable of eradicating prostate cancer cells within 60 minutes, inducing cell death through apoptosis at shorter irradiation times and necrosis at longer durations. nih.gov
Other research has focused on PDI derivatives substituted with polyoxyethylene groups, which demonstrate anti-inflammatory PDT potential. nih.gov While inert in the dark, these PDI derivatives gain strong anti-inflammatory properties when exposed to Xenon light for as little as five minutes, completely inhibiting the production of tumor necrosis factor (TNF) in activated macrophages. nih.gov This highlights the potential for controlled, localized activation of therapeutic effects, minimizing side effects. nih.gov
In photothermal therapy, the photosensitizer absorbs light energy and converts it into heat, leading to hyperthermia and the thermal ablation of tumor cells. PDI-based nanoparticles (PPDI-NPs) have been shown to possess excellent photothermal properties. nih.gov When exposed to a 660 nm near-infrared (NIR) laser, an aqueous solution of these nanoparticles can generate significant heat, with the temperature increase being dependent on the laser power density. nih.gov This capability allows for the use of these materials in trimodality (NIR fluorescence, photoacoustic, and infrared thermal) imaging to accurately detect the location and size of tumors, followed by targeted PTT treatment. nih.gov
Table 1: Perylene Acid Derivatives in Phototherapy
| Derivative/System | Therapy Type | Target/Application | Key Findings |
|---|---|---|---|
| Perylenetetracarboxylic acid-folate conjugated carbon quantum dots (Per FA CDs) | PDT | Prostate Cancer (PC-3 cells) | Singlet oxygen quantum yield (ΦΔ) of 0.22; complete cell eradication in 60 mins. nih.gov |
| Polyoxyethylene-substituted perylene diimide | PDT | Anti-inflammatory | Inhibits TNF production in macrophages after 5-10 mins of light exposure. nih.gov |
| Perylenediimide nanoparticles (PPDI-NPs) | PTT / Imaging | Cancer Imaging and Therapy | Exhibit significant photothermal effect under 660 nm laser irradiation. nih.gov |
Catalysis and Energy Conversion
Photocatalysis
This compound and its parent compounds, like perylenetetracarboxylic dianhydride (PTCDA) and perylene diimides (PDIs), serve as effective, metal-free, visible-light-responsive photocatalysts. Their utility stems from a broad light absorption range and suitable redox properties. mdpi.com However, their practical application can be limited by the poor recyclability of molecular catalysts. mdpi.com
To overcome this, researchers have developed heterogeneous photocatalysts by immobilizing perylene derivatives onto various substrates, creating composite materials with enhanced activity and stability.
Organic-Inorganic Heterojunctions: A novel heterojunction of Sb₂S₃ and 3,4,9,10-perylene tetracarboxylic acid (Sb₂S₃-PTCA) was prepared via a hydrothermal method. This composite demonstrated significantly better photocatalytic ability to reduce toxic Cr(VI) in aqueous solutions under visible light compared to either Sb₂S₃ or PTCA alone. The construction of such organic-inorganic heterojunctions is a key strategy to improve photocatalytic performance by inhibiting the recombination of photogenerated charge carriers. researchgate.net
Composites with Carbon Nitride: PDI–graphitic carbon nitride (PDI/GCN) heterojunctions have been fabricated through a one-step reaction. A composite with a PTCDA-to-g-C₃N₄ weight percentage of 1% showed remarkably higher efficiency in degrading aqueous organic pollutants like p-nitrophenol and levofloxacin (B1675101) compared to pure g-C₃N₄. The enhanced activity is attributed to the surface hybridization between the two components, which accelerates the separation of photogenerated charge carriers, leading to more efficient production of reactive oxygen species for pollutant degradation. acs.orgnih.gov
Table 2: Perylene Acid-Based Photocatalytic Systems
| Photocatalyst System | Method | Target Reaction | Key Outcome |
|---|---|---|---|
| Sb₂S₃-PTCA | Hydrothermal Synthesis | Reduction of Cr(VI) | Enhanced photocatalytic reduction ability compared to individual components. researchgate.net |
| PTCDA/Al₂O₃ | Physical Mixing | Oxidation of Thioanisole | Improved recyclability and reactivity due to enhanced reactant adsorption. mdpi.com |
Artificial Photosynthesis
Artificial photosynthesis aims to replicate the natural process of converting sunlight, water, and carbon dioxide into chemical energy. Perylene derivatives are crucial components in developing molecular systems that mimic the initial light-harvesting and charge-separation steps of this complex process. acs.orguni-wuerzburg.de Their well-defined spatial arrangement and strong light-absorbing properties are key to creating efficient artificial light-harvesting antennas. acs.org
Researchers have synthesized sophisticated stacks of perylene bisimide dye molecules that closely resemble the photosynthetic apparatus in plant cells. uni-wuerzburg.de In these structures, light energy is absorbed at one end, used to separate charge carriers (electrons and holes), and then transferred step-by-step to the other end via electron transport. This process is both efficient and extremely fast. uni-wuerzburg.de These biomimetic supramolecular assemblies can be incorporated into artificial vesicles, where they function as components of light-driven proton pumps, generating a transmembrane proton gradient that can be used to synthesize ATP, mimicking a key energy conversion step in nature. acs.org
Energy Storage Materials (e.g., Supercapacitors, Batteries)
The redox-active nature of the perylene core makes its derivatives promising candidates for organic electrode materials in next-generation energy storage devices like supercapacitors and batteries. These organic materials offer the potential for lower production costs, recyclability, and greater structural diversity compared to traditional inorganic materials. rsc.orgacs.org
Supercapacitors: A supramolecular nanocomplex made of 3,4,9,10-perylene tetracarboxylic acid (PTCA) and graphene has demonstrated exceptional performance as a supercapacitor material. It exhibited an ultrahigh specific capacitance of up to 143 F g⁻¹ at a very fast charge-discharge density of 1,000 A g⁻¹. The material also showed good stability, with a capacitance retention of 73% after 5,000 cycles. researchgate.net In another study, conjugated microporous polymers (CMPs) based on perylene dianhydride units achieved a high capacitance of 300 F g⁻¹ and retained over 93% of this capacity after 5,000 cycles. acs.org
Batteries: Perylene-based aromatic polyimides have been successfully used as cathode materials in both lithium-ion and sodium-ion batteries. rsc.orgresearchgate.net These materials, which incorporate multiple redox-active carbonyl sites from the perylene structure, can deliver high initial discharge capacities of 209 mAh g⁻¹ in Li-ion cells and 207 mAh g⁻¹ in Na-ion cells at a current rate of 200 mA g⁻¹. rsc.orgresearchgate.net Furthermore, modifying perylene diimides with amino acids has been shown to improve cycling performance. An L-alanine-substituted PDI cathode delivered a capacity of 86 mAh g⁻¹ over 150 cycles with 95% retention. nih.govmdpi.com An all-organic battery has also been developed using prelithiated tetra-lithium perylene-3,4,9,10-tetracarboxylate (PTCLi₆) as the negative electrode and a poly(perylene tetracarboxylic)imide (PTCI) as the positive electrode, showing promising long-term cycling stability. acs.org
Table 3: Performance of Perylene Acid-Based Energy Storage Materials
| Device Type | Material | Performance Metric | Value |
|---|---|---|---|
| Supercapacitor | PTCA-graphene nanocomplex | Specific Capacitance | 143 F g⁻¹ at 1,000 A g⁻¹ researchgate.net |
| Supercapacitor | Perylene dianhydride-based CMP | Specific Capacitance | 300 F g⁻¹ at 0.5 A g⁻¹ acs.org |
| Li-ion Battery | Perylene-based aromatic polyimide | Initial Discharge Capacity | 209 mAh g⁻¹ at 200 mA g⁻¹ rsc.orgresearchgate.net |
| Na-ion Battery | Perylene-based aromatic polyimide | Initial Discharge Capacity | 207 mAh g⁻¹ at 200 mA g⁻¹ rsc.orgresearchgate.net |
Pigments and Colorants (Advanced Functional Aspects)
Perylene pigments, which are derived from perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA), are classified as high-performance pigments. researchgate.netgoogle.com They offer a wide range of colors, including bright reds, violets, browns, and blacks. researchgate.netresearchgate.net
The advanced functional aspects of these pigments lie in their exceptional stability and durability. They are highly resistant to heat, light, weathering, and organic solvents. researchgate.netgoogle.com This chemical robustness and inertness make them far superior to common pigments and suitable for demanding applications where long-term color fastness is critical. researchgate.netgoogle.com
Key functional applications include:
Automotive Paints: Their excellent stability makes them ideal for automotive coatings, which must withstand harsh environmental conditions without fading. researchgate.net
Engineering Resins: They are used for the coloration of high-performance plastics and fibers where high processing temperatures and long service life are required. researchgate.net
Industrial Coatings: Their resistance to chemicals and light makes them a preferred choice for various industrial paints and lacquers. researchgate.netmdpi.com
The properties of perylene pigments can be precisely tuned by altering the substituents on the molecule, either at the nitrogen atoms of the imide group or at the bay positions of the perylene core. researchgate.netresearchgate.net This synthetic versatility allows for the creation of pigments with tailored properties for specific high-performance applications.
Q & A
Q. What are the established synthetic pathways for Perylene-3-carboxylic Acid, and how can their reliability be validated experimentally?
this compound is synthesized via hydrolysis of 3-formylperylene oxime followed by oxidation, or through direct synthesis routes. To validate reliability, researchers should:
- Confirm reaction completion using TLC or HPLC.
- Purify intermediates via recrystallization or column chromatography.
- Cross-validate the final product’s structure using NMR, IR, and mass spectrometry, comparing spectral data with authentic samples (e.g., hydrolysis to this compound and oxidation of 3-formylperylene) .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : Analyze aromatic proton environments and carboxylic acid proton signals.
- Mass spectrometry : Confirm the molecular ion peak at m/z 296.319 (C21H12O2).
- IR spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm<sup>-1</sup>).
- Comparative analysis : Match data with literature benchmarks for perylene derivatives .
Q. What storage protocols maximize the stability of this compound in laboratory settings?
Store at room temperature in a dry, sealed container protected from moisture and light. Use desiccants to prevent hygroscopic degradation .
Advanced Research Questions
Q. How does the position of carboxylic acid substitution influence triplet energy transfer efficiency in TTA-UC systems?
Substituent position (e.g., 3- vs. 1- or 2-carboxylic acid) critically affects orbital overlap in Dexter-type energy transfer. Methodological approaches include:
Q. What strategies resolve contradictions between observed and theoretical spectral data in synthesized batches?
Contradictions may arise from impurities, isomerization, or side reactions. Mitigation steps:
- Cross-validation : Use multiple analytical techniques (e.g., NMR, X-ray crystallography).
- Synthesis pathway audit : Trace impurities to incomplete oxidation or hydrolysis steps (e.g., residual 3-formylperylene).
- Controlled experiments : Replicate synthesis under inert atmospheres to exclude oxidative byproducts .
Q. How can researchers investigate side reactions causing anomalous yields in synthesis?
For reactions exceeding 100% perylene yield (e.g., cyanide-mediated reduction):
- Perform kinetic studies with isotopic labeling (<sup>13</sup>C) to track reaction pathways.
- Adjust reaction conditions (e.g., pH, temperature) to suppress competing pathways.
- Use scavengers (e.g., radical traps) to identify transient intermediates .
Q. What approaches evaluate orbital overlap dependencies in Dexter-type energy transfer mechanisms?
- Experimental : Compare TET rates in CdX (X = Se, Te) nanoparticle complexes with this compound derivatives.
- Computational : Calculate electronic coupling matrix elements (e.g., using Marcus theory) to quantify orbital interactions .
Notes on Methodology
- Synthesis Validation : Prioritize multi-step purification and spectral cross-referencing to ensure batch consistency .
- Energy Transfer Optimization : Positional isomer studies are essential for mapping structure-activity relationships in TTA-UC systems .
- Data Contradictions : Mechanistic probes (e.g., isotopic labeling) are critical for disentangling complex reaction networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
